molecular formula C18H15ClN2O3 B2966225 (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile CAS No. 304896-08-0

(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile

Cat. No.: B2966225
CAS No.: 304896-08-0
M. Wt: 342.78
InChI Key: KPMUIRMEYRWHAM-QBFSEMIESA-N
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Description

(Z)-3-(5-(2-Chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a synthetic organic compound featuring a Z-configured acrylonitrile core substituted with a 2-chlorophenyl-furan moiety and a morpholine-4-carbonyl group. Its molecular formula is C₁₈H₁₅ClN₂O₃, with a molecular weight of 342.77 g/mol. The compound’s structure combines electron-withdrawing (nitrile, morpholine carbonyl) and electron-donating (furan) groups, making it a candidate for studying protease inhibition, particularly in antiviral research (e.g., Dengue and Zika NS2B/NS3 proteases) .

Properties

IUPAC Name

(Z)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-16-4-2-1-3-15(16)17-6-5-14(24-17)11-13(12-20)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMUIRMEYRWHAM-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 299.74 g/mol
  • Structural Features : This compound features a furan ring, a chlorophenyl group, and a morpholine moiety, which may contribute to its biological activity.

Anticancer Potential

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, many furan derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

The proposed mechanisms by which similar compounds exert their biological effects include:

  • Inhibition of Cell Proliferation : Many derivatives have been shown to interfere with the cell cycle, particularly at the G1/S phase transition.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in studies involving structurally related compounds.
  • Targeting Specific Kinases : Some compounds act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell survival.

Data Summary

Activity TypeObserved EffectsReferences
Anticancer ActivityInhibition of cell growth and induction of apoptosis
Enzyme InhibitionInhibition of specific kinases involved in cancer
CytotoxicityEffective against multiple cancer cell lines

Case Studies

While direct case studies on this specific compound are not available, research on similar structures has provided insights into their potential therapeutic applications. For example:

  • Study on Furan Derivatives : A study demonstrated that furan-containing compounds had significant cytotoxic effects on breast cancer cells, leading to a 70% reduction in viability at certain concentrations.
  • Morpholine-based Compounds : Research indicated that morpholine derivatives could enhance drug solubility and bioavailability, potentially improving therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications Reference
(Z)-3-(5-(2-Chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile (Target Compound) C₁₈H₁₅ClN₂O₃ 342.77 Z-configuration, 2-chlorophenyl, furan, morpholine-4-carbonyl Protease inhibition, antiviral agents -
(E)-3-(5-(3,4-Dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile C₁₈H₁₄Cl₂N₂O₃ 377.22 E-configuration, 3,4-dichlorophenyl, furan, morpholine-4-carbonyl Antiviral protease targeting (Dengue/Zika)
(S,Z)-2-(5-((5-(2-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid C₂₃H₂₁ClN₂O₃S₂ 489.06 Thioxothiazolidinone core, 2-chlorophenyl-furan, methylpentanoic acid Antibacterial/antifungal activity
(Z)-4-(5-Chloro-2-(2-(2,4-dichlorophenoxy)ethylidene)-2,3-dihydrobenzofuran-3-yl)morpholine (RN2) C₂₁H₁₈Cl₃NO₃ 454.73 Dihydrobenzofuran, dichlorophenoxy, morpholine Enzyme modulation (unspecified)
(Z)-3-(Furan-2-yl)-2-(4-(((E)-2-hydroxy-5-methylbenzylidene)amino)phenyl)acrylonitrile (Compound 4) C₂₃H₁₇N₃O₂ 375.40 Benzylideneamino group, hydroxy-methoxyphenyl, furan Photothermal materials, flexible electronics
(2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile C₂₀H₁₄FN₃O₂S 395.41 Thiazole ring, fluorophenyl, hydroxy-methoxyphenyl Kinase inhibition, anticancer research

Key Comparative Insights

Stereochemistry and Substitution Patterns
  • E vs. The E-isomer’s 3,4-dichlorophenyl group increases steric bulk and lipophilicity, which may reduce solubility but improve membrane permeability .
  • Chlorophenyl vs. Dichlorophenyl : The 2-chlorophenyl group in the target compound offers moderate electron-withdrawing effects, whereas 3,4-dichlorophenyl () introduces stronger electron withdrawal and steric hindrance, possibly altering target selectivity .
Core Structural Variations
  • Thiazole vs. Furan : The thiazole ring in ’s compound introduces sulfur, enhancing π-π stacking and metal coordination capabilities compared to the oxygen-containing furan in the target compound. This difference may influence binding to hydrophobic enzyme pockets .
Morpholine Derivatives
  • The morpholine group in the target compound and RN2 () acts as a hydrogen-bond acceptor, improving solubility and pharmacokinetics. However, RN2’s dihydrobenzofuran scaffold with dichlorophenoxy groups may confer higher rigidity and reduced metabolic degradation compared to the target’s flexible acrylonitrile backbone .

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